5-メチルピリジン-2-ボロン酸

説明

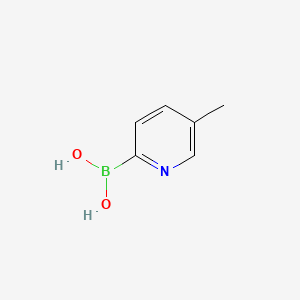

5-Methylpyridine-2-boronic acid: is an organic compound with the molecular formula C6H8BNO2 . It is a boronic acid derivative of pyridine, characterized by the presence of a boronic acid group attached to the second carbon of the pyridine ring and a methyl group attached to the fifth carbon. This compound is a white solid that is slightly soluble in water and is commonly used as an intermediate in organic synthesis .

科学的研究の応用

Chemistry: 5-Methylpyridine-2-boronic acid is widely used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex boronic acid derivatives .

Biology: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting carbohydrates and other biomolecules .

Medicine: Boronic acids, including 5-Methylpyridine-2-boronic acid, are investigated for their potential use in drug development, particularly as protease inhibitors and in the treatment of diseases such as cancer and diabetes .

Industry: In the industrial sector, 5-Methylpyridine-2-boronic acid is used in the production of pharmaceuticals, agrochemicals, and advanced materials .

作用機序

Target of Action

5-Methylpyridine-2-boronic acid, also known as (5-methylpyridin-2-yl)boronic Acid, is primarily used as an organic chemical synthesis intermediate . It is a key reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The mode of action of 5-Methylpyridine-2-boronic acid involves its interaction with the palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from 5-Methylpyridine-2-boronic acid) is transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 5-Methylpyridine-2-boronic acid is the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 5-Methylpyridine-2-boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.

生化学分析

Biochemical Properties

5-Methylpyridine-2-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It is known to interact with various enzymes and proteins, often acting as an inhibitor. For instance, boronic acids, including 5-Methylpyridine-2-boronic acid, can form reversible covalent bonds with the active sites of serine proteases, thereby inhibiting their activity . This interaction is crucial in the design of protease inhibitors, which are important in the treatment of diseases such as cancer and viral infections.

Cellular Effects

The effects of 5-Methylpyridine-2-boronic acid on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of proteases by 5-Methylpyridine-2-boronic acid can lead to alterations in cell signaling pathways that are dependent on protease activity . Additionally, changes in gene expression may occur as a result of the compound’s interaction with transcription factors or other regulatory proteins. These effects can ultimately impact cellular metabolism, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, 5-Methylpyridine-2-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, particularly serine proteases . This binding interaction inhibits the enzyme’s activity, preventing it from catalyzing its substrate. Additionally, 5-Methylpyridine-2-boronic acid may interact with other biomolecules, such as transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Methylpyridine-2-boronic acid in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under recommended storage conditions, but it may degrade over time when exposed to certain environmental factors . Long-term studies have shown that the effects of 5-Methylpyridine-2-boronic acid on cellular function can vary over time, with potential changes in enzyme inhibition and gene expression observed in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of 5-Methylpyridine-2-boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . These effects can include signs of toxicity such as depression, ataxia, and convulsions. It is important to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

5-Methylpyridine-2-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions that lead to the formation of different metabolites, which may have distinct biological activities . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and metabolism.

Transport and Distribution

The transport and distribution of 5-Methylpyridine-2-boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of the compound, ultimately influencing its biological activity.

Subcellular Localization

The subcellular localization of 5-Methylpyridine-2-boronic acid is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with enzymes and other biomolecules, thereby influencing its overall biochemical and cellular effects.

準備方法

Synthetic Routes and Reaction Conditions:

Halogen-Metal Exchange and Borylation:

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach involves the exchange of a hydrogen atom on the pyridine ring with a metal, followed by borylation.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using a palladium catalyst.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.

Industrial Production Methods: Industrial production of 5-Methylpyridine-2-boronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

化学反応の分析

Types of Reactions:

Suzuki-Miyaura Coupling: 5-Methylpyridine-2-boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or ketone.

Substitution: The boronic acid group can be substituted with various nucleophiles, such as amines or alcohols, to form new compounds.

Common Reagents and Conditions:

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Alcohols and Ketones: Formed from oxidation reactions.

Substituted Pyridines: Formed from substitution reactions.

類似化合物との比較

Pyridine-2-boronic acid: Lacks the methyl group at the fifth position.

5-Chloropyridine-2-boronic acid: Has a chlorine atom instead of a methyl group at the fifth position.

5-Methylpyridine-3-boronic acid: Has the boronic acid group at the third position instead of the second position.

Uniqueness: 5-Methylpyridine-2-boronic acid is unique due to the presence of both a methyl group at the fifth position and a boronic acid group at the second position. This specific substitution pattern imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

生物活性

5-Methylpyridine-2-boronic acid (C6H8BNO2) is a boronic acid derivative of pyridine, notable for its applications in organic synthesis and biological research. This compound exhibits significant biological activity, particularly in enzyme inhibition and as a potential therapeutic agent. This article provides a detailed overview of its biological activity, including biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Methylpyridine-2-boronic acid features a boronic acid group at the second carbon of the pyridine ring and a methyl group at the fifth carbon. Its molecular structure can be represented as follows:

- Molecular Formula: C6H8BNO2

- Molecular Weight: 138.95 g/mol

- Solubility: Slightly soluble in water

The biological activity of 5-Methylpyridine-2-boronic acid is primarily attributed to its ability to interact with various enzymes, particularly serine proteases. The compound forms reversible covalent bonds with the active sites of these enzymes, inhibiting their activity and affecting cellular processes.

Key Mechanisms:

-

Enzyme Inhibition:

- Acts as an inhibitor by forming covalent bonds with serine residues in the active sites of proteases.

- Influences cellular signaling pathways by modulating protease activity.

-

Biochemical Pathways:

- Involved in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds.

- Impacts metabolic pathways through interactions with cofactors and enzymes.

Biological Applications

5-Methylpyridine-2-boronic acid has been studied for various biological applications, including:

-

Anticancer Activity:

Research has indicated that boronic acids can exhibit anticancer properties by inhibiting proteasomes, which are crucial for protein degradation in cancer cells. For instance, studies have shown that certain boronic acid derivatives can outperform traditional proteasome inhibitors like bortezomib due to their enhanced stability and lower toxicity . -

Antibacterial Properties:

The compound has demonstrated potential as an antibacterial agent. Boronic acids have been explored as inhibitors of β-lactamases, enzymes that confer antibiotic resistance in bacteria. Specific derivatives have shown efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . -

Sensor Development:

The unique reactivity of boronic acids makes them suitable for developing sensors to detect carbohydrates and other biomolecules. This application is particularly relevant in medical diagnostics .

Case Studies and Research Findings

Several studies have explored the biological activity of 5-Methylpyridine-2-boronic acid and its derivatives:

-

Inhibition of Proteasomes:

A study evaluated the effectiveness of various boronic acids in inhibiting proteasomal activity in cancer cells. Results indicated that 5-Methylpyridine-2-boronic acid derivatives displayed promising inhibitory effects, leading to reduced cell viability in vitro . -

Antimicrobial Activity:

Research involving sulfonamide boronic acids highlighted their superior potency against AmpC β-lactamases compared to traditional inhibitors. The structure-activity relationship (SAR) studies revealed that modifications to the boronic acid moiety significantly enhanced antibacterial efficacy . -

Therapeutic Potential:

Investigations into the use of boronic acids in treating diabetes have shown that these compounds can inhibit certain enzymes involved in glucose metabolism, suggesting potential applications in managing blood sugar levels .

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Methylpyridine-3-boronic acid | Boronic acid at the third position | Similar enzyme inhibition properties |

| Pyridine-2-boronic acid | Lacks methyl group at the fifth position | Lower reactivity compared to 5-methyl derivative |

| 5-Chloropyridine-2-boronic acid | Chlorine atom instead of methyl | Antimicrobial activity observed |

特性

IUPAC Name |

(5-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRIXWWGBDNWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376412 | |

| Record name | 5-Methylpyridine-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372963-49-0 | |

| Record name | 5-Methylpyridine-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylpyridine-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。